molecular formula C12H16Cl2N2 B7932266 N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine

Cat. No.: B7932266
M. Wt: 259.17 g/mol
InChI Key: LMRSNNPYMKGJFT-UHFFFAOYSA-N
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Description

N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine: is an organic compound characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where 2,5-dichlorobenzyl chloride reacts with an appropriate nucleophile.

    Formation of the Ethane-1,2-diamine Backbone: The ethane-1,2-diamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or a primary amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial reagents include chlorinating agents, reducing agents, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted benzyl derivatives.

Scientific Research Applications

N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropyl-N1-(2,4-dichlorobenzyl)ethane-1,2-diamine: Similar structure but with a different position of the chlorine atoms on the benzyl group.

    N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine: Another isomer with chlorine atoms in different positions.

Uniqueness

N*1*-Cyclopropyl-N*1*-(2,5-dichloro-benzyl)-ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2,5-dichlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-10-1-4-12(14)9(7-10)8-16(6-5-15)11-2-3-11/h1,4,7,11H,2-3,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSNNPYMKGJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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